molecular formula C12H15NaO2S B15157443 Sodium 4-cyclohexylbenzenesulfinate

Sodium 4-cyclohexylbenzenesulfinate

Cat. No.: B15157443
M. Wt: 246.30 g/mol
InChI Key: PYVGHQAJVGBNJP-UHFFFAOYSA-M
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Description

Sodium 4-cyclohexylbenzenesulfinate (CAS No. 65946-86-3) is an organosulfinate salt with the molecular formula C₁₂H₁₅NaO₂S. It is characterized by a benzene ring substituted with a cyclohexyl group at the para position (C4) and a sulfinate (-SO₂⁻) group, with sodium as the counterion . The compound is commercially available in purities of ≥95%, with quantities ranging from 100 mg to 5 g, as listed by BLD Pharm Ltd. . Its structure combines aromaticity with the steric and electronic effects of the cyclohexyl substituent, making it relevant for applications in organic synthesis, coordination chemistry, or materials science.

Properties

Molecular Formula

C12H15NaO2S

Molecular Weight

246.30 g/mol

IUPAC Name

sodium;4-cyclohexylbenzenesulfinate

InChI

InChI=1S/C12H16O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1

InChI Key

PYVGHQAJVGBNJP-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-cyclohexylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonylation of cyclohexylbenzene using sulfinic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-cyclohexylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-cyclohexylbenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-cyclohexylbenzenesulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including ring-closing sulfonylation and multicomponent reactions. The compound’s molecular targets and pathways are primarily related to its ability to act as a sulfonylating agent, facilitating the formation of C-S, S-S, and N-S bonds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium Aryl Sulfinates

Compound Name CAS No. Molecular Formula Key Substituents Suppliers Notes
This compound 65946-86-3 C₁₂H₁₅NaO₂S C4: Cyclohexyl 1 (BLD Pharm) Bulky hydrophobic group; high steric hindrance
Sodium 4-methoxybenzene-1-sulfinate 60781-31-9 C₇H₇NaO₃S C4: Methoxy 7 Polar substituent; enhanced solubility in polar solvents
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate 1859379-32-0 C₁₀H₁₃NaO₃S C4: Methoxy; C2, C6: Methyl 1 Steric hindrance from methyl groups
Sodium 4-isopropoxybenzene sulfonate 1004770-58-4 C₉H₁₁NaO₃S C4: Isopropoxy 1 Alkoxy group; moderate steric bulk
Sodium 4-methoxy-3-nitrobenzenesulfinate 101241-42-3 C₇H₅NNaO₅S C4: Methoxy; C3: Nitro 1 Electron-withdrawing nitro group alters reactivity

Key Observations:

Structural Differences: Substituent Effects: The cyclohexyl group in this compound introduces significant steric hindrance and hydrophobicity compared to methoxy, nitro, or alkyl substituents in analogs. This bulkiness may reduce solubility in polar solvents but enhance compatibility with nonpolar matrices .

Commercial Availability: Sodium 4-methoxybenzene-1-sulfinate has the highest supplier count (7), indicating broader industrial adoption.

Molecular Weight and Complexity: The cyclohexyl derivative (C₁₂H₁₅NaO₂S) has a higher molecular weight than analogs like Sodium 4-methoxybenzene-1-sulfinate (C₇H₇NaO₃S).

Biological Activity

Sodium 4-cyclohexylbenzenesulfinate is a compound that has garnered interest due to its potential biological activities, particularly in antibacterial applications. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to a cyclohexyl-substituted aromatic ring. This structure contributes to its solubility and reactivity, making it suitable for various chemical reactions, including cross-coupling reactions in organic synthesis.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound. Its activity against various bacterial strains has been assessed through Minimum Inhibitory Concentration (MIC) tests.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>64

The compound exhibited significant activity against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), with an MIC of 16 μg/mL. However, it showed limited effectiveness against Pseudomonas aeruginosa , indicating a selective antibacterial profile .

The mechanism underlying the antibacterial activity of this compound appears to be related to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Studies suggest that the sulfonate group may interact with bacterial proteins, leading to alterations in cell wall synthesis and function .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus , suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
  • Comparative Studies : In comparative analyses with other sulfinates, this compound showed superior antibacterial properties, particularly against Gram-positive bacteria, reinforcing the importance of structural variations in determining biological activity .
  • Synergistic Effects : Research has indicated that when combined with conventional antibiotics, this compound can enhance the efficacy of these drugs against resistant bacterial strains, highlighting its potential role in combination therapy .

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